molecular formula C9H10BrClF3NO B8149485 (2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride

(2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride

Cat. No.: B8149485
M. Wt: 320.53 g/mol
InChI Key: HMUVEDRFVIISNC-UHFFFAOYSA-N
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Description

(2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H9BrF3NO·HCl. This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a methanamine group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

[2-bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO.ClH/c10-8-6(4-14)2-1-3-7(8)15-5-9(11,12)13;/h1-3H,4-5,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUVEDRFVIISNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride typically involves multiple steps. One common method includes the bromination of a suitable phenyl precursor followed by the introduction of the trifluoroethoxy group. The final step involves the formation of the methanamine group and its conversion to the hydrochloride salt.

    Bromination: The phenyl precursor is brominated using bromine or a bromine source under controlled conditions.

    Introduction of Trifluoroethoxy Group: The brominated intermediate is reacted with a trifluoroethanol derivative under basic conditions to introduce the trifluoroethoxy group.

    Formation of Methanamine Group: The intermediate is then subjected to amination reactions to introduce the methanamine group.

    Conversion to Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also include continuous flow processes and the use of automated reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMF or DMSO and bases like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products vary depending on the specific reaction, including alcohols, ketones, or reduced amines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

(2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanamine group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    2-Bromo-3,3,3-trifluoropropene: A related compound used in organic synthesis with a different functional group arrangement.

Uniqueness

(2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride is unique due to the presence of both the trifluoroethoxy and methanamine groups, which confer distinct chemical and biological properties

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